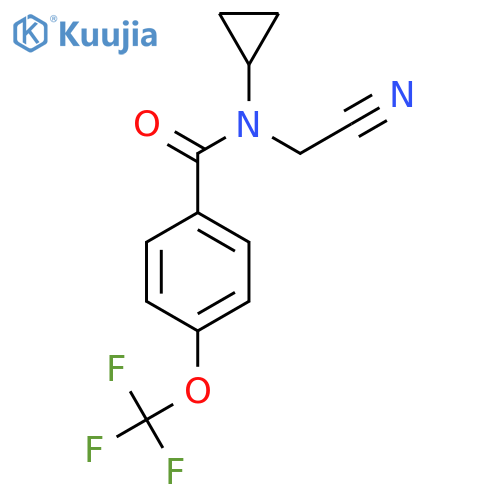Cas no 1252542-36-1 (N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide)

1252542-36-1 structure
商品名:N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide 化学的及び物理的性質
名前と識別子
-
- Z826825088
- 1252542-36-1
- EN300-26679742
- AKOS034616218
- N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide
-
- インチ: 1S/C13H11F3N2O2/c14-13(15,16)20-11-5-1-9(2-6-11)12(19)18(8-7-17)10-3-4-10/h1-2,5-6,10H,3-4,8H2
- InChIKey: MXHITFPERWNTAA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C(N(CC#N)C1CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 284.07726208g/mol
- どういたいしつりょう: 284.07726208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 53.3Ų
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26679742-0.1g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-26679742-10g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 90% | 10g |
$2701.0 | 2023-09-12 | |
| Enamine | EN300-26679742-0.05g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-26679742-5.0g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
| Enamine | EN300-26679742-2.5g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| Enamine | EN300-26679742-5g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 90% | 5g |
$1821.0 | 2023-09-12 | |
| Enamine | EN300-26679742-1.0g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
| Enamine | EN300-26679742-0.5g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-26679742-1g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 90% | 1g |
$628.0 | 2023-09-12 | |
| Enamine | EN300-26679742-0.25g |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide |
1252542-36-1 | 95.0% | 0.25g |
$579.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide 関連文献
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1252542-36-1 (N-(cyanomethyl)-N-cyclopropyl-4-(trifluoromethoxy)benzamide) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
